molecular formula C9H14BrN3 B12517170 5-bromo-N-butyl-N-methylpyrimidin-2-amine

5-bromo-N-butyl-N-methylpyrimidin-2-amine

Cat. No.: B12517170
M. Wt: 244.13 g/mol
InChI Key: LRYUSKSELZBLFY-UHFFFAOYSA-N
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Description

5-Bromo-N-butyl-N-methylpyrimidin-2-amine is a heterocyclic compound with the molecular formula C9H14BrN3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-butyl-N-methylpyrimidin-2-amine typically involves the bromination of N-butyl-N-methylpyrimidin-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar bromination techniques are scaled up for industrial synthesis, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-butyl-N-methylpyrimidin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-N-butyl-N-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-butyl-N-methylpyrimidin-2-amine is not well-documented. like other pyrimidine derivatives, it is likely to interact with specific molecular targets such as enzymes or receptors involved in nucleic acid metabolism. The bromine atom may enhance the compound’s binding affinity to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-butyl-N-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both butyl and methyl groups on the amino nitrogen can influence its solubility, steric properties, and interaction with biological targets .

Properties

Molecular Formula

C9H14BrN3

Molecular Weight

244.13 g/mol

IUPAC Name

5-bromo-N-butyl-N-methylpyrimidin-2-amine

InChI

InChI=1S/C9H14BrN3/c1-3-4-5-13(2)9-11-6-8(10)7-12-9/h6-7H,3-5H2,1-2H3

InChI Key

LRYUSKSELZBLFY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=NC=C(C=N1)Br

Origin of Product

United States

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